(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Overview
Description
The compound (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is an organic compound with significant scientific and industrial relevance. Its unique chemical structure features a conjugated system involving a phenyl group, a p-tolyl group, and an imidazole moiety, which contribute to its distinct chemical properties and biological activities.
Scientific Research Applications
The compound (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride has extensive applications in various fields:
Chemistry
As a Reagent: : Used in organic synthesis as a building block for more complex molecules.
Catalysis: : Acts as a ligand in catalysis, influencing the activity and selectivity of catalysts.
Biology
Enzyme Inhibition: : Inhibits specific enzymes, useful in studying biochemical pathways.
Protein Interaction Studies: : Utilized in assays to study protein-ligand interactions.
Medicine
Pharmacological Research: : Investigated for its potential therapeutic effects, particularly in targeting receptors and enzymes.
Drug Development: : Serves as a lead compound in the development of new drugs.
Industry
Material Science: : Incorporated into the development of novel materials with specific properties.
Chemical Manufacturing: : Employed in the synthesis of other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves a multi-step process:
Preparation of Starting Materials: : The synthesis begins with the preparation of the intermediate compounds, such as 1-(p-tolyl)-1H-imidazole and 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine.
Coupling Reactions: : These intermediates are then coupled with (Z)-3-phenylprop-2-en-1-one under specific reaction conditions, usually involving catalysts and solvents such as ethanol or acetonitrile.
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to facilitate the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The phenyl and p-tolyl groups can undergo oxidative reactions to form corresponding hydroxyl derivatives.
Reduction: : The imidazole moiety can be reduced under specific conditions to form a dihydro derivative.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, particularly on the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: : Conditions vary based on the substituent, with reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: : Hydroxy derivatives of the phenyl and p-tolyl groups.
Reduction Products: : Dihydro derivatives of the imidazole moiety.
Substitution Products: : Varied depending on the nature of the substituent introduced.
Mechanism of Action
The compound's mechanism of action involves several molecular targets and pathways:
Receptor Binding: : Binds to specific receptors, modulating their activity.
Enzyme Inhibition: : Inhibits enzymes by binding to their active sites, altering biochemical pathways.
Signal Transduction: : Influences cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride exhibits unique characteristics:
Higher Potency: : Demonstrates higher potency in enzyme inhibition.
Selective Binding: : Exhibits more selective binding to specific receptors.
Distinct Mechanism: : Engages different molecular pathways compared to analogs.
List of Similar Compounds
(Z)-3-phenyl-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
(Z)-3-phenyl-1-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
(Z)-3-phenyl-1-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
By exploring these facets of the compound, we gain a comprehensive understanding of its properties, synthesis, and applications. This makes this compound a fascinating subject for both research and practical applications in various scientific fields.
Properties
IUPAC Name |
(Z)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-14H,15-18H2,1H3;1H/b12-9-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOSHZLNLWUJN-MWMYENNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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